六氯合铑酸铵(IV)

描述

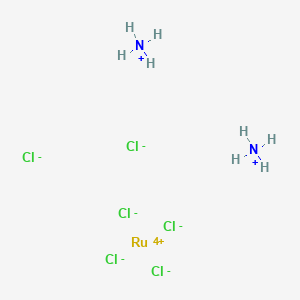

Ammonium hexachlororuthenate(IV) is a complex salt that has been studied for its thermal decomposition characteristics. It is part of a family of ammonium hexachlorometallate(IV) complex salts of platinum metals, which decompose to yield the respective metals as the final residue when subjected to thermal analysis in a nitrogen atmosphere .

Synthesis Analysis

Although the provided papers do not detail the synthesis of ammonium hexachlororuthenate(IV) specifically, they do discuss the properties and reactions of similar compounds. For instance, the synthesis of related compounds like ammonium hexanitratocerate(IV) has been explored for use as an oxidimetric reagent . It is reasonable to infer that the synthesis of ammonium hexachlororuthenate(IV) would involve careful control of reaction conditions to ensure purity and stability, as is the case with other similar complex salts.

Molecular Structure Analysis

The molecular structure of a related compound, ammonium µ-nitrido-bis[aquotetrachlororuthenate(IV)], has been determined using X-ray diffractometer data. This compound contains ammonium cations and complex [Ru2NCl8(H2O)2]3− anions, with the coordination around the two metal atoms in the anion being approximately octahedral. The Ru–N distances are very short, indicating multiple bonding, and the Ru–Cl and Ru–O(water) distances are consistent with the expected octahedral geometry .

Chemical Reactions Analysis

The chemical reactions of ammonium hexachlororuthenate(IV) have not been explicitly discussed in the provided papers. However, the thermal decomposition behavior of similar ammonium hexachlorometallate(IV) complex salts has been studied, suggesting that ammonium hexachlororuthenate(IV) would also decompose upon heating to yield ruthenium metal . The sequence of thermal stability among these complex salts has been found to be dependent on factors such as ligand field stabilization energy and lattice energy.

Physical and Chemical Properties Analysis

The physical and chemical properties of ammonium hexachlororuthenate(IV) have been investigated through adiabatic calorimetry. The heat capacity of the compound was measured over a temperature range, revealing that no structural phase transition is present. An anomalous increase in heat capacity was observed in a specific temperature region, and the molar entropy change associated with this increase was quantified. Standard molar thermodynamic functions were also presented at selected temperatures .

科研应用

热分解特性

- 六氯合铑酸铵(IV)发生热分解,产生铑作为最终残留物。这个过程对于理解这类复杂盐的热稳定性和分解机制是有价值的(Yilmaz & Icbudak, 1996)。

化学反应中的催化作用

- 它作为乙炔氯化氢化反应的催化剂前体,表现出高催化活性和稳定性。这种应用在工业化学过程中具有重要意义(Gu et al., 2017)。

光催化

- 六氯合铑酸铵(IV)在光催化氯仿分解中表现出有效性,这个过程在环境化学和污染控制中很重要(Chan et al., 2013)。

热力学性质

- 对其热容的研究为了解其热力学行为提供了见解,这对于其在各种温度相关过程中的应用至关重要(Weir & Westrum, 2014)。

无机化学应用

- 六氯合铑酸铵(IV)在制备各种无机化合物和催化剂中发挥作用,有助于新材料和化学过程的发展(Various Authors, 1962-2019)。

Safety And Hazards

Ammonium hexachlororuthenate(IV) is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gear, and storing the compound in a locked up, well-ventilated place .

未来方向

While specific future directions for Ammonium hexachlororuthenate(IV) are not mentioned in the search results, it is noted that the compound is used in laboratory chemicals and the manufacture of other substances . It is also used within the platinum industry as a means of recovering and purifying ruthenium . This suggests potential future applications in these areas.

性质

IUPAC Name |

diazanium;hexachlororuthenium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Ru/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTSBQSPUBOKKI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Ru-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8N2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium hexachlororuthenate(IV) | |

CAS RN |

18746-63-9 | |

| Record name | Diammonium hexachlororuthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)

![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)